molecular formula C17H9BrClN3OS B11602697 (6Z)-6-(4-bromobenzylidene)-3-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-(4-bromobenzylidene)-3-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11602697
M. Wt: 418.7 g/mol
InChI Key: BHVGCCYDUINRRN-ZROIWOOFSA-N
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Description

(6Z)-6-[(4-BROMOPHENYL)METHYLIDENE]-3-(4-CHLOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a bromophenyl and a chlorophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(4-BROMOPHENYL)METHYLIDENE]-3-(4-CHLOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the triazolothiazole core structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and the employment of catalysts to accelerate the reaction rates. The purification process often involves recrystallization or chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(4-BROMOPHENYL)METHYLIDENE]-3-(4-CHLOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

Scientific Research Applications

(6Z)-6-[(4-BROMOPHENYL)METHYLIDENE]-3-(4-CHLOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6Z)-6-[(4-BROMOPHENYL)METHYLIDENE]-3-(4-CHLOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-[(4-METHOXYPHENYL)METHYLIDENE]-3-(4-CHLOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
  • (6Z)-6-[(4-FLUOROPHENYL)METHYLIDENE]-3-(4-CHLOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE

Uniqueness

What sets (6Z)-6-[(4-BROMOPHENYL)METHYLIDENE]-3-(4-CHLOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE apart from similar compounds is its unique combination of bromine and chlorine substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H9BrClN3OS

Molecular Weight

418.7 g/mol

IUPAC Name

(6Z)-6-[(4-bromophenyl)methylidene]-3-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C17H9BrClN3OS/c18-12-5-1-10(2-6-12)9-14-16(23)22-15(20-21-17(22)24-14)11-3-7-13(19)8-4-11/h1-9H/b14-9-

InChI Key

BHVGCCYDUINRRN-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl)Br

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl)Br

Origin of Product

United States

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